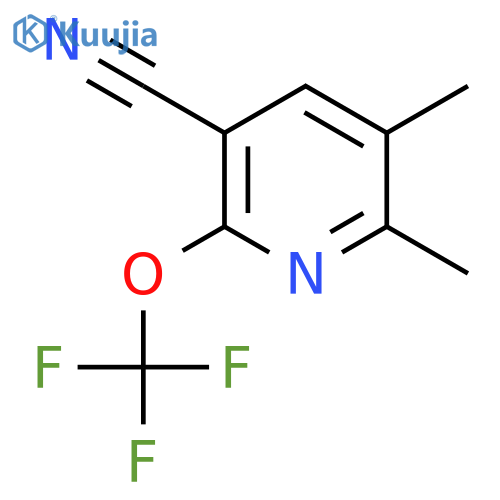Cas no 1804009-90-2 (5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine)

1804009-90-2 structure
商品名:5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine
CAS番号:1804009-90-2
MF:C9H7F3N2O
メガワット:216.159892320633
CID:4801463
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C9H7F3N2O/c1-5-3-7(4-13)8(14-6(5)2)15-9(10,11)12/h3H,1-2H3
- InChIKey: IJECXDXAZDKZPX-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C#N)C=C(C)C(C)=N1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.9
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003231-250mg |
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine |
1804009-90-2 | 97% | 250mg |
$673.20 | 2022-04-02 | |
| Alichem | A026003231-500mg |
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine |
1804009-90-2 | 97% | 500mg |
$1,048.60 | 2022-04-02 | |
| Alichem | A026003231-1g |
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine |
1804009-90-2 | 97% | 1g |
$1,696.80 | 2022-04-02 |
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1804009-90-2 (5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
